molecular formula C27H27ClN2O4 B10927366 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10927366
M. Wt: 479.0 g/mol
InChI Key: YMSSTCIHXRCVPK-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization of the aromatic rings. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds between the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H27ClN2O4/c1-17-8-6-7-9-20(17)16-30-27(19-11-13-22(32-3)24(15-19)34-5)25(28)26(29-30)18-10-12-21(31-2)23(14-18)33-4/h6-15H,16H2,1-5H3

InChI Key

YMSSTCIHXRCVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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